molecular formula C17H21N3O4 B14034043 tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate

tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate

Cat. No.: B14034043
M. Wt: 331.4 g/mol
InChI Key: VMZJDOHDVUUFEZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and an ethynyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 4-[2-(5-nitropyridin-2-yl)ethynyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H21N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)4-5-14-6-7-15(12-18-14)20(22)23/h6-7,12-13H,8-11H2,1-3H3

InChI Key

VMZJDOHDVUUFEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-piperidinecarboxylate with 5-nitropyridine-2-ylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of nitropyridine derivatives with biological targets. Its ability to undergo various chemical modifications makes it suitable for labeling and tracking in biological systems .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitropyridine moiety is particularly interesting for the development of anti-inflammatory and antimicrobial agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The ethynyl group allows for the formation of covalent bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs.

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